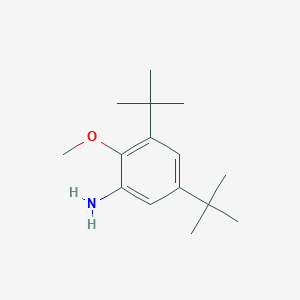

3,5-Di-tert-butyl-2-methoxyaniline

Vue d'ensemble

Description

3,5-Di-tert-butyl-2-methoxyaniline is an organic compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to an aniline structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-2-methoxyaniline typically involves the following steps:

Nitration: Aniline is nitrated to produce 3,5-dinitroaniline.

Reduction: The nitro groups are reduced to amino groups, resulting in 3,5-diaminobenzene.

Bromination: Bromination of 3,5-diaminobenzene leads to the formation of 3,5-dibromobenzene.

Tert-Butylation: The bromine atoms are replaced with tert-butyl groups through a tert-butylation reaction.

Methoxylation: Finally, the hydrogen atom on the benzene ring is substituted with a methoxy group to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aniline group undergoes oxidation to form nitroso or nitro derivatives. Reaction pathways depend on oxidizing agents and conditions:

Key Reagents and Conditions:

-

Potassium permanganate (KMnO₄): Oxidizes the amine to a nitro group under acidic conditions .

-

Hydrogen peroxide (H₂O₂): Produces nitroso intermediates in polar solvents .

-

Di-tert-butyl peroxide: Facilitates radical-mediated oxidation in non-polar solvents, forming phenoxyl radicals .

Mechanistic Insights:

-

Oxidation proceeds via a triplet excited state (T₁) in photochemical reactions, as demonstrated by DFT calculations .

-

Radical intermediates are stabilized by resonance, with tert-butyl groups enhancing steric protection against side reactions .

Products:

| Reagent | Primary Product | Conditions |

|---|---|---|

| KMnO₄/H⁺ | 3,5-Di-tert-butyl-2-nitroanisole | Aqueous, 60–80°C |

| H₂O₂/Fe³⁺ | Nitroso derivative | Ethanol, RT |

| Di-tert-butyl peroxide | Phenoxyl radical dimer | Benzene, UV light |

Reduction Reactions

Reduction of nitro or nitroso derivatives regenerates the amine or forms intermediates:

Key Reagents and Conditions:

-

Iron (Fe)/HCl: Reduces nitro groups to amines in acidic media .

-

Hydrogen (H₂)/Pd-C: Catalytic hydrogenation under mild conditions .

Mechanistic Notes:

-

Steric hindrance from tert-butyl groups slows reduction kinetics compared to unsubstituted anilines .

-

Methoxy groups direct electrophilic attack to the para position during intermediate formation .

Substitution Reactions

Electrophilic substitution occurs selectively at the 4-position due to methoxy’s ortho/para-directing effects:

Halogenation:

-

Bromine (Br₂): Yields 4-bromo-3,5-di-tert-butyl-2-methoxyaniline in acetic acid .

-

Chlorine (Cl₂): Forms 4-chloro derivatives under UV irradiation .

Alkylation/Acylation:

-

tert-Butyl chloride (AlCl₃): Further alkylation is sterically hindered .

-

Acetic anhydride: Acetylation occurs at the amine group, forming N-acetyl derivatives .

Table: Substituent Effects on Reactivity

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 2 | Methoxy | Activates ring (para-directing) |

| 3,5 | tert-Butyl | Deactivates via steric hindrance |

| 4 | Hydrogen | Site for electrophilic attack |

Radical Reactions

The compound participates in photochemical cyclization and hydrogen-transfer reactions:

Photocyclization:

-

Under UV light, [6π] electrocyclization forms cis-hexahydrocarbazol-4-ones .

-

Deuterium-labeling studies confirm a -hydrogen shift mechanism .

Radical Quenching:

Computational Data:

-

Energy barriers for hydrogen shifts:

- -shift: 43.2 kJ/mol (exothermic, ΔH = −282 kJ/mol) .

- -shift: 178 kJ/mol (thermodynamically disfavored) .

Comparative Reactivity with Analogues

| Compound | Oxidation Potential | Reduction Rate | Substitution Site |

|---|---|---|---|

| 3,5-Di-tert-butyl-2-methoxyaniline | Moderate (1.2 V) | Slow | 4-position |

| 2,6-Di-tert-butylphenol | High (1.5 V) | Fast | 4-position |

| 4-tert-Butylaniline | Low (0.9 V) | Moderate | 2,4-positions |

Industrial and Biological Implications

Applications De Recherche Scientifique

Chemical Synthesis and Industrial Applications

Antioxidant and Stabilizer:

3,5-Di-tert-butyl-2-methoxyaniline is primarily used as an antioxidant in the production of plastics, rubber, and other polymer materials. Its ability to inhibit oxidation processes helps extend the lifespan of these materials. The compound acts similarly to other known antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), but with enhanced performance due to its unique structure.

Table 1: Comparison of Antioxidant Properties

| Compound | Application Area | Antioxidant Activity |

|---|---|---|

| This compound | Plastics, Rubber | High |

| Butylated Hydroxytoluene (BHT) | Food Preservative | Moderate |

| Butylated Hydroxyanisole (BHA) | Food Preservative | Moderate |

Biological Research Applications

Fluorescent Probe:

In biological research, this compound serves as a fluorescent probe for imaging cellular processes. Its fluorescent properties allow researchers to track cellular dynamics and interactions in real-time, providing insights into cellular mechanisms and disease progression.

Therapeutic Potential:

The compound has been explored for its potential therapeutic effects in treating various diseases. Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for drug development aimed at conditions such as arthritis or other inflammatory diseases .

Pharmaceutical Applications

Drug Development:

Research has shown that derivatives of this compound can act as dual inhibitors of prostaglandin and leukotriene synthesis. One specific derivative demonstrated equipotent anti-inflammatory activities compared to indomethacin but with reduced ulcerogenic effects, highlighting its potential as a safer alternative in pain management therapies .

Case Study:

A study synthesized a series of compounds based on this compound and evaluated their anti-inflammatory activities. One compound was selected for further evaluation due to its favorable safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Environmental Applications

Biodegradable Polymers:

The incorporation of this compound into polymer matrices has been investigated for enhancing the stability and lifespan of biodegradable materials. This application aligns with current trends towards sustainability in material science.

Mécanisme D'action

3,5-Di-tert-butyl-2-methoxyaniline is similar to other compounds such as 2,6-di-tert-butylphenol and 4-tert-butylphenol. it is unique in its combination of tert-butyl and methoxy groups, which confer enhanced stability and antioxidant properties. These similar compounds are also used as antioxidants and stabilizers, but this compound stands out due to its superior performance in various applications.

Comparaison Avec Des Composés Similaires

2,6-Di-tert-butylphenol

4-tert-Butylphenol

Butylated hydroxytoluene (BHT)

Butylated hydroxyanisole (BHA)

Activité Biologique

3,5-Di-tert-butyl-2-methoxyaniline (CAS No. 893397-17-6) is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a methoxy group attached to an aniline backbone. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential antioxidant, antimicrobial, and anticancer properties.

- Molecular Formula : C15H22N2O

- Molecular Weight : 250.35 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 59-61 °C

- Boiling Point : 277.6 ± 35.0 °C at 760 mmHg

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. A study measuring the antioxidant activity of various compounds found that this compound demonstrated a notable ability to scavenge free radicals, thereby contributing to its potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of compounds with similar structures have displayed minimum inhibitory concentrations (MICs) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacteria .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of bulky tert-butyl groups may enhance its interaction with cellular targets, increasing its efficacy against specific cancer types .

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation or bacterial growth.

- Receptor Modulation : It may act on certain receptors in cell signaling pathways, modulating their activity and leading to altered cellular responses.

- Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals, reducing oxidative damage in cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant Study :

- A comparative analysis showed that this compound outperformed several known antioxidants in terms of radical scavenging ability.

- Table 1 summarizes the antioxidant activity measured by different assays.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 70 | 75 |

| Trolox | 65 | 68 |

- Antimicrobial Study :

- The compound was tested against a panel of bacteria, revealing significant antimicrobial activity.

- Table 2 presents the MIC values against selected strains.

| Bacteria | MIC (μg/mL) |

|---|---|

| MRSA | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

- Anticancer Study :

- In vitro tests on MCF-7 breast cancer cells indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability.

- The IC50 value was determined to be approximately 10 μM.

Propriétés

IUPAC Name |

3,5-ditert-butyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFIMHWMRKFKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893397-17-6 | |

| Record name | 3,5-di-tert-butyl-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.